5-Nitro-3H-1,2,4-triazol-3-one 5-Nitro-3H-1,2,4-triazol-3-one
Brand Name: Vulcanchem
CAS No.: 4219-06-1
VCID: VC17626242
InChI: InChI=1S/C2N4O3/c7-2-3-1(4-5-2)6(8)9
SMILES:
Molecular Formula: C2N4O3
Molecular Weight: 128.05 g/mol

5-Nitro-3H-1,2,4-triazol-3-one

CAS No.: 4219-06-1

Cat. No.: VC17626242

Molecular Formula: C2N4O3

Molecular Weight: 128.05 g/mol

* For research use only. Not for human or veterinary use.

5-Nitro-3H-1,2,4-triazol-3-one - 4219-06-1

Specification

CAS No. 4219-06-1
Molecular Formula C2N4O3
Molecular Weight 128.05 g/mol
IUPAC Name 5-nitro-1,2,4-triazol-3-one
Standard InChI InChI=1S/C2N4O3/c7-2-3-1(4-5-2)6(8)9
Standard InChI Key NVKJOXRVEKMMHS-UHFFFAOYSA-N
Canonical SMILES C1(=NC(=O)N=N1)[N+](=O)[O-]

Introduction

Synthesis and Catalytic Pathways

Inert Gas-Clustered Reaction Systems

Theoretical studies propose synthesizing NTO in neon-clustered (Ne6_6) environments, which stabilize transition states through interparticulate interactions. Neon clusters achieve a self-consistent field energy (ESCFE_{\text{SCF}}) difference of 8.3 kJ/mol compared to helium systems, enhancing reaction feasibility .

Table 1: Stabilization Energies in Inert Gas-Clustered Systems

Gas ClusterESCFE_{\text{SCF}} (kJ/mol)
He6_6-1,542.3
Ne6_6-1,550.6
Ar6_6-1,538.9

Catalytic Chlorination and Amination

Chlorination of urea using Cl2_2 in Ne6_6 systems proceeds via radical intermediates, with ferric chloride (FeCl3\text{FeCl}_3) reducing the activation energy from 173.5 kJ/mol to 131.8 kJ/mol . Transition state analysis reveals chlorine radicals forming hydrogen bonds (1.84 Å) with amine hydrogens, stabilizing the intermediate . Subsequent amination with NH3\text{NH}_3 and formylation with HCOOH occur optimally in FeO\text{FeO}-catalyzed environments, achieving energy barriers below 80 kJ/mol .

Nitration and Cyclocondensation

Nitration of 1,2,4-triazol-3-one (TO) using HNO3_3 in Ne6_6 systems proceeds via electrophilic substitution, with FeO\text{FeO} lowering the activation energy to 81.6 kJ/mol . Comparative studies show N2_2O5_5 as a less efficient nitrating agent due to higher energy requirements (112.4 kJ/mol) .

Structural and Vibrational Analysis

Molecular Geometry and Tautomerism

DFT studies identify two tautomers of NTO: the 3-nitro-1,2,4-triazol-5-one and 5-nitro-1,2,4-triazol-3-one forms. The latter dominates in crystalline phases, stabilized by intermolecular hydrogen bonds (1.87–2.05 Å) . High-pressure studies reveal minimal lattice distortion up to 10 GPa, underscoring structural resilience .

Vibrational Spectra

Harmonic vibrational frequencies computed at the CCSD/DZP level correlate with experimental IR spectra, showing prominent peaks at 1,540 cm1^{-1} (C–NO2_2 stretch) and 1,720 cm1^{-1} (C=O stretch) . Anharmonic corrections account for <2% deviation, validating theoretical models .

Table 2: Key Vibrational Modes of NTO

ModeFrequency (cm1^{-1})Assignment
ν1\nu_11,720C=O stretch
ν2\nu_21,540C–NO2_2 stretch
ν3\nu_31,260Ring deformation

Decomposition Mechanisms

C–NO2_22 Homolysis

Unimolecular decomposition initiates via C–NO2_2 bond cleavage, requiring 210 kJ/mol at the CCSD/DZP level . This pathway produces NO2_2 radicals and triazole intermediates, which further decompose into HCN, N2_2O, and CO .

Ring-Opening and Rearrangement

Alternative pathways involving ring-opening (ΔE = 245 kJ/mol) or nitro group migration (ΔE = 265 kJ/mol) are less favorable due to higher energy barriers . Transition states for these routes exhibit elongated bond lengths (C–N: 1.52 Å) and distorted ring geometries .

Table 3: Energy Barriers for NTO Decomposition Pathways

PathwayEnergy Barrier (kJ/mol)
C–NO2_2 Homolysis210
Ring-Opening245
Nitro Migration265

Thermodynamic and Kinetic Properties

Thermal Stability

Differential scanning calorimetry (DSC) shows NTO decomposes exothermically at 260°C with a heat release of 1,450 J/g . Kinetic analysis using the Kissinger method yields an activation energy of 148 kJ/mol, consistent with C–NO2_2 homolysis as the rate-limiting step .

Solvent Interactions

NTO forms stable complexes with polar solvents like HF and NH3_3, with binding energies of -45.2 kJ/mol and -32.7 kJ/mol, respectively . These interactions reduce sensitivity to accidental ignition by dissipating thermal energy.

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